molecular formula C17H11BrClN3O4S B3539602 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide

Cat. No.: B3539602
M. Wt: 468.7 g/mol
InChI Key: UDBLAXUEZKDELD-UHFFFAOYSA-N
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Description

“N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a benzamide group, which is a type of amide derived from benzoic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate bromo-methoxyphenyl and nitrobenzamide precursors. The exact synthesis pathway would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the thiazole ring and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromo group is a good leaving group, which means it could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O4S/c1-26-15-5-2-9(6-12(15)18)14-8-27-17(20-14)21-16(23)11-4-3-10(22(24)25)7-13(11)19/h2-8H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBLAXUEZKDELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide
Reactant of Route 6
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide

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